molecular formula C18H21N5O4 B2607723 8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887461-07-6

8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2607723
CAS RN: 887461-07-6
M. Wt: 371.397
InChI Key: NRAHZUCSLCKVLS-UHFFFAOYSA-N
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Description

The compound “8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains functional groups such as furan, methoxyethyl, and imidazopurinedione .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

This compound belongs to a class of derivatives synthesized to explore their potential in treating depressive and anxiety disorders. For instance, a series of derivatives were synthesized and evaluated for their affinity towards serotonin receptors and phosphodiesterase inhibitors, highlighting their potential as antidepressants and anxiolytics. Preliminary in vivo studies demonstrated promising antidepressant effects in forced swim tests in mice, alongside significant anxiolytic effects compared to reference drugs such as diazepam (Zagórska et al., 2016). Similar studies have reinforced these findings, suggesting that derivatives can exhibit antidepressant-like activity comparable to established medications like Imipramine (Zagórska et al., 2009).

Receptor Affinity and Phosphodiesterase Activity

Research has delved into the receptor affinity and inhibitory effects on phosphodiesterases of these derivatives, highlighting their potential dual functionality in therapeutic applications. Structure-activity relationship studies have identified compounds with significant affinity for serotoninergic and dopaminergic receptors, suggesting a broad spectrum of potential psychiatric applications (Zagórska et al., 2015).

Molecular Docking and Structure-Activity Relationships

Further studies have explored the molecular docking and structure-activity relationships of these compounds, providing insights into their potential mechanisms of action. For instance, docking studies have identified key structural features responsible for receptor affinity and selectivity, particularly towards serotonin 5-HT1A and 5-HT7 receptors. These findings underscore the importance of specific substituents for enhancing therapeutic efficacy and selectivity (Baraldi et al., 2005).

properties

IUPAC Name

6-(furan-2-ylmethyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-11-12(2)23-14-15(19-17(23)22(11)10-13-6-5-8-27-13)20(3)18(25)21(16(14)24)7-9-26-4/h5-6,8H,7,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAHZUCSLCKVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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